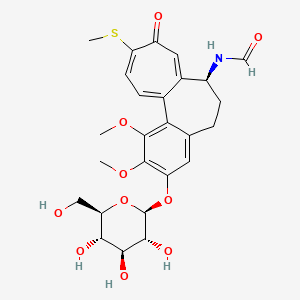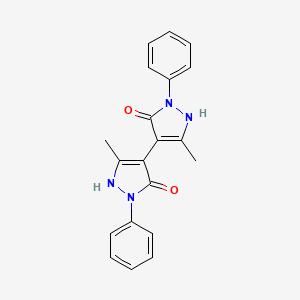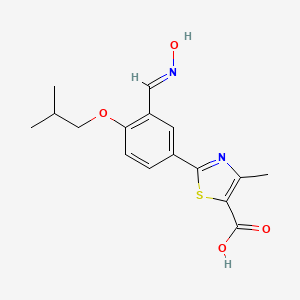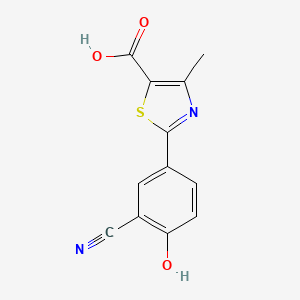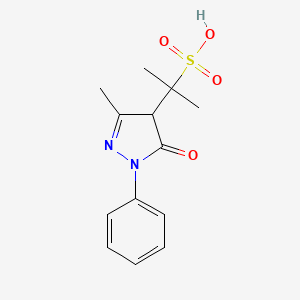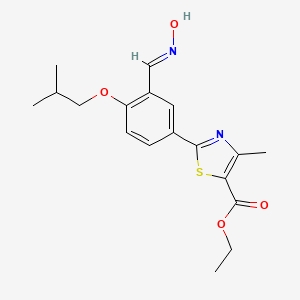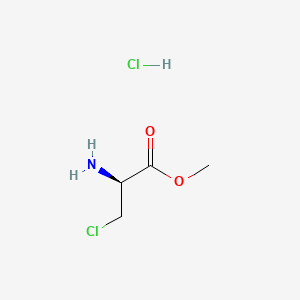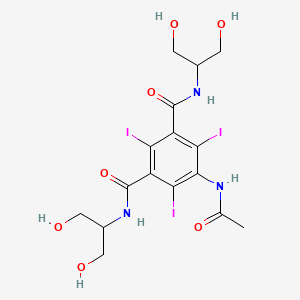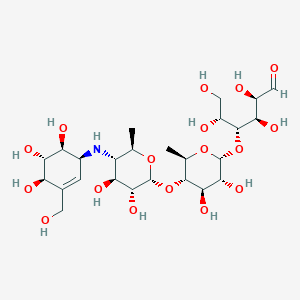
プセウドアカルボース
説明
Acarbose EP Impurity H is an impurity synthesized during the formation of Acarbose . Acarbose is a complex oligosaccharide belonging to the class of drugs known as alpha-glucosidase inhibitors . It may also inhibit pancreatic alpha-amylase that catalyzes the first step of starch digestion .
Molecular Structure Analysis
The molecular formula of Acarbose EP Impurity H is C25H43NO17 . The molecular weight is 629.61 . The IUPAC name is O-4,6-dideoxy-4-[[ (1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-6-deoxy-α-D-glucopyranosyl-(1→4)-D-glucopyranose .科学的研究の応用
抗真菌用途
プセウドアカルボース: は、カンジダ・アルビカンスのα-グルコシダーゼ酵素を標的とすることで、カンジダ症の軽減に有効である可能性が示されています。 このアプローチは、細胞壁の完全性の欠陥、接着の減少、病原性の低下につながり、真菌感染症に対抗する新しい戦略を提供することができます {svg_1}.
2型糖尿病の管理
アカルボースの不純物として、プセウドアカルボースは同様の薬理学的特性を共有する可能性があります。アカルボースは、炭水化物消化に不可欠なα-グルコシダーゼを阻害することによって、2型糖尿病の管理に使用されます。 プセウドアカルボースがこの用途における役割に関する研究は、より効果的な糖尿病治療に関する知見を提供する可能性があります {svg_2}.
バイオフィルム形成阻害
プセウドアカルボースによるα-グルコシダーゼの阻害は、カンジダ・アルビカンスの形態学的スイッチングを阻害することができ、これはバイオフィルム形成に不可欠です。 この特性は、臨床環境における耐性バイオフィルムの発達を防ぐために利用できます {svg_3}.
医薬品研究開発
プセウドアカルボース: は、HPLC用の分析またはAPI不純物標準として役立ち、医薬品の品質管理および開発を支援することができます。 合成中間体としての役割は、新しい治療用化合物を創出するためにも探求できます {svg_4}.
グリコミメティクス研究
疑似糖として、プセウドアカルボースはグリコミメティクス研究の候補です。 グリコミメティクスは、免疫応答の調節や代謝性疾患の治療など、さまざまな生物学的状況で応用される炭水化物模倣薬です {svg_5}.
酵素阻害剤研究
プセウドアカルボース: は、α-グルコシダーゼを阻害する能力により、酵素阻害メカニズムの研究に役立つ化合物です。 この研究は、酵素活性が原因となる疾患の治療に使用できる新しい阻害剤の発見につながる可能性があります {svg_6}.
薬剤の再利用
さまざまな治療用途におけるプセウドアカルボースの可能性は、薬剤の再利用への道を切り開きます。 作用機序を理解することで、元の目的以外の状態の治療に再利用できます {svg_7}.
栄養素の獲得と免疫回避
病原体における栄養素の獲得と免疫回避経路に対するプセウドアカルボースの影響に関する研究は、新しい治療戦略に関する知見を提供する可能性があります。 これにより、これらの経路が重要な感染症や疾患をより適切に管理できる薬の開発につながる可能性があります {svg_8}.
作用機序
Target of Action
Pseudoacarbose, also known as Acarbose EP Impurity H or SQZ0LXX062, primarily targets α-glucosidase enzymes . These enzymes are located in the brush border of the gut epithelium and play a crucial role in the metabolism of complex carbohydrates into absorbable simple sugars .
Mode of Action
Pseudoacarbose acts as a competitive inhibitor of α-glucosidase enzymes . It behaves as a pseudocarbohydrate in the intestine, challenging carbohydrates ingested for the α-glucosidase enzymes . By inhibiting these enzymes, Pseudoacarbose delays carbohydrate digestion and glucose absorption .
Biochemical Pathways
The inhibition of α-glucosidase enzymes by Pseudoacarbose affects the carbohydrate metabolism pathway . These enzymes facilitate the conversion of poorly absorbable oligosaccharides and polysaccharides to monosaccharides, which are easily absorbed in the intestine . By delaying this process, Pseudoacarbose alters the normal biochemical pathway of carbohydrate digestion .
Pharmacokinetics
Pseudoacarbose, due to its mode of action within the gastrointestinal tract, is not significantly absorbed . This property is beneficial as the drug can exert its enzyme inhibitory activity within the gastrointestinal tract without causing systemic effects .
Result of Action
The primary result of Pseudoacarbose’s action is the improvement of postprandial glycemic control in patients with diabetes . By delaying carbohydrate digestion and glucose absorption, Pseudoacarbose helps to manage blood sugar levels, particularly after meals .
Action Environment
The action of Pseudoacarbose is influenced by the intestinal environment . The presence of carbohydrates in the gut provides the necessary environment for Pseudoacarbose to exert its inhibitory action on α-glucosidase enzymes . Furthermore, Pseudoacarbose is naturally produced by Actinoplanes sp. SE50/110 and several other soil bacteria , suggesting that the soil environment may also play a role in the production and stability of this compound.
特性
IUPAC Name |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO17/c1-7-13(26-10-3-9(4-27)14(32)18(36)15(10)33)17(35)20(38)24(40-7)42-22-8(2)41-25(21(39)19(22)37)43-23(12(31)6-29)16(34)11(30)5-28/h3,5,7-8,10-27,29-39H,4,6H2,1-2H3/t7-,8-,10+,11+,12-,13-,14-,15+,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCWNOWTVDOJBL-HVCYSHKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)C)O)O)NC3C=C(C(C(C3O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)C)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196944-81-7 | |
| Record name | Pseudoacarbose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196944817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PSEUDOACARBOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQZ0LXX062 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


